AM-1172

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'AM 1172 a plusieurs applications en recherche scientifique, en particulier dans les domaines de la biochimie lipidique, des neurosciences et de la recherche sur les cannabinoïdes . Il est utilisé pour étudier l'inhibition de la recapture de l'anandamide et l'activité de l'hydrolase des amides d'acides gras, qui sont cruciales pour comprendre le système endocannabinoïde et son rôle dans divers processus physiologiques .

5. Mécanisme d'action

L'AM 1172 exerce ses effets en inhibant la recapture de l'anandamide, un endocannabinoïde clé, dans les neurones. Cette inhibition est indépendante de l'activité de l'hydrolase des amides d'acides gras . Le composé bloque la recapture de l'anandamide tritié avec une concentration efficace d'environ 1,5 micromolaire dans les neurones corticaux de souris . Ce mécanisme entraîne une augmentation des niveaux d'anandamide, qui peuvent ensuite exercer leurs effets sur les récepteurs cannabinoïdes .

Composés similaires :

- AM 404 : Structurellement similaire mais non résistant à l'hydrolyse .

- Anandamide : Le ligand endogène dont l'AM 1172 inhibe la recapture .

- Inhibiteurs de l'hydrolase des amides d'acides gras : Composés qui inhibent la dégradation de l'anandamide .

Unicité : L'AM 1172 est unique en raison de sa nature résistante à l'hydrolyse et de sa conception spécifique pour inhiber la recapture de l'anandamide sans être décomposé par l'hydrolase des amides d'acides gras . Cela en fait un outil précieux pour étudier le système endocannabinoïde et ses rôles physiologiques .

Mécanisme D'action

Target of Action

AM-1172 primarily targets the Fatty Acid Amide Hydrolase (FAAH) and acts as an anandamide uptake inhibitor . FAAH is a member of the serine hydrolase enzyme family and is an integral membrane hydrolase that hydrolyzes bioactive amides, including anandamide, to free fatty acid and ethanolamine .

Mode of Action

This compound interacts with its targets by inhibiting the uptake of anandamide, a neurotransmitter involved in pain, depression, appetite, and other functions . It also inhibits FAAH, thereby preventing the hydrolysis of anandamide and increasing its levels . The IC50 value for anandamide uptake inhibition is 2.1 - 2.5 μM, and the Ki value for FAAH inhibition is 3.18 μM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system . By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . This can have various downstream effects, including modulation of pain, mood, appetite, and other physiological processes.

Result of Action

The primary result of this compound’s action is the increased levels of anandamide due to the inhibition of its uptake and hydrolysis . This can lead to enhanced endocannabinoid signaling and modulation of various physiological processes, including pain perception, mood regulation, and appetite control.

Analyse Biochimique

Biochemical Properties

AM-1172 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the fatty acid amide hydrolase (FAAH), a key enzyme involved in the breakdown of anandamide . This interaction is crucial in regulating the levels of anandamide, a significant endocannabinoid in the body.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanoma cells, this compound has been found to reduce cell viability . It also exerts significant cytotoxic effects on healthy cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an inhibitor of FAAH, this compound prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . This mechanism of action can influence various physiological processes, including pain sensation, mood, and memory.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice, this compound has been shown to dose-dependently increase the electroconvulsive threshold, indicating its potential anticonvulsant effects .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with FAAH, an enzyme that breaks down anandamide . By inhibiting FAAH, this compound can affect the metabolic flux of anandamide and influence the levels of this endocannabinoid.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transport proteins. For instance, the endocannabinoid transporters are known to play a role in the transport of endocannabinoids like anandamide

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'AM 1172 implique la construction du composé à partir de l'arachidonyl amine. La voie de synthèse détaillée et les conditions de réaction ne sont pas facilement disponibles dans le domaine public, mais on sait que le composé est formulé sous forme de solution dans l'éthanol .

Méthodes de production industrielle : Les méthodes de production industrielle de l'AM 1172 ne sont pas explicitement détaillées dans la littérature disponible. Il est généralement produit dans des laboratoires de recherche et fourni par des sociétés chimiques telles que Cayman Chemical et APExBIO .

Analyse Des Réactions Chimiques

Types de réactions : L'AM 1172 subit diverses réactions chimiques, notamment l'inhibition de la recapture de l'anandamide et l'activité de l'hydrolase des amides d'acides gras .

Réactifs et conditions courants : Le composé est soluble dans l'éthanol, le diméthylsulfoxyde et le diméthylformamide, avec des conditions de solubilité spécifiques fournies par les fournisseurs .

Principaux produits formés : Le principal produit formé par les réactions impliquant l'AM 1172 est l'inhibition de la recapture de l'anandamide et de l'activité de l'hydrolase des amides d'acides gras, ce qui entraîne une augmentation des niveaux d'anandamide dans le système .

Comparaison Avec Des Composés Similaires

- AM 404: Structurally similar but not hydrolysis-resistant .

- Anandamide: The endogenous ligand that AM 1172 inhibits the uptake of .

- Fatty acid amide hydrolase inhibitors: Compounds that inhibit the breakdown of anandamide .

Uniqueness: AM 1172 is unique due to its hydrolysis-resistant nature and its specific design to inhibit anandamide uptake without being broken down by fatty acid amide hydrolase . This makes it a valuable tool for studying the endocannabinoid system and its physiological roles .

Propriétés

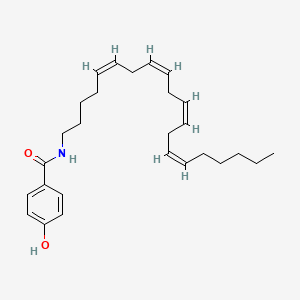

IUPAC Name |

4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWBOAHOJHPWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694019 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251908-92-6 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.